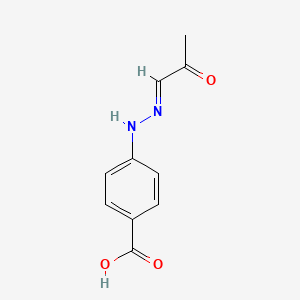
2-Hydroxyethyl methyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl methyl hydrogen phosphate is an organophosphorus compound that contains both a hydroxyl group and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl methyl hydrogen phosphate typically involves the reaction of methyl phosphoric dichloride with ethylene glycol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl methyl hydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in biochemical pathways involving phosphorylation.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flame retardants and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl methyl hydrogen phosphate involves its interaction with molecular targets through its phosphate group. This interaction can lead to the phosphorylation of proteins and other biomolecules, affecting various cellular pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl dihydrogen phosphate
- 2-Hydroxyethyl diphosphate
- Methyl dihydrogen phosphate
Uniqueness
2-Hydroxyethyl methyl hydrogen phosphate is unique due to its specific combination of a hydroxyl group and a methyl phosphate group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
67846-69-9 |
|---|---|
Molekularformel |
C3H9O5P |
Molekulargewicht |
156.07 g/mol |
IUPAC-Name |
2-hydroxyethyl methyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-7-9(5,6)8-3-2-4/h4H,2-3H2,1H3,(H,5,6) |
InChI-Schlüssel |
WHRQRNQSZWMIMU-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)



![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

